Cas no 2172006-35-6 (6-bromo-8-iodo-3,5-dimethylimidazo[1,2-a]pyridine)

6-Bromo-8-iodo-3,5-dimethylimidazo[1,2-a]pyridine is a halogenated heterocyclic compound featuring a fused imidazopyridine core. Its structure, incorporating both bromine and iodine substituents, enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of methyl groups at the 3- and 5-positions contributes to steric stability while maintaining functional versatility. This compound is particularly useful in palladium-catalyzed transformations, such as Suzuki or Sonogashira couplings, due to its selective halogen reactivity. Its well-defined crystalline form ensures consistent purity, facilitating precise applications in medicinal chemistry and material science research.
6-bromo-8-iodo-3,5-dimethylimidazo[1,2-a]pyridine structure
2172006-35-6 structure
Product Name:6-bromo-8-iodo-3,5-dimethylimidazo[1,2-a]pyridine
CAS No:2172006-35-6
MF:C9H8BrIN2
MW:350.981693267822
CID:6035330
PubChem ID:165600167
Update Time:2025-05-21

6-bromo-8-iodo-3,5-dimethylimidazo[1,2-a]pyridine Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-8-iodo-3,5-dimethylimidazo[1,2-a]pyridine
    • Imidazo[1,2-a]pyridine, 6-bromo-8-iodo-3,5-dimethyl-
    • 2172006-35-6
    • EN300-1591772
    • Inchi: 1S/C9H8BrIN2/c1-5-4-12-9-8(11)3-7(10)6(2)13(5)9/h3-4H,1-2H3
    • InChI Key: WOINAXJXKJHOAP-UHFFFAOYSA-N
    • SMILES: CC1=C(C=C(I)C2=NC=C(C)N12)Br

Computed Properties

  • Exact Mass: 349.89156g/mol
  • Monoisotopic Mass: 349.89156g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 17.3Ų

Experimental Properties

  • Density: 2.13±0.1 g/cm3(Predicted)
  • pka: 3.61±0.50(Predicted)

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Additional information on 6-bromo-8-iodo-3,5-dimethylimidazo[1,2-a]pyridine

6-Bromo-8-Iodo-3,5-DimethylImidazo[1,2-a]Pyridine: A Comprehensive Overview

6-Bromo-8-Iodo-3,5-DimethylImidazo[1,2-a]Pyridine (CAS No. 2172006-35-6) is a highly specialized heterocyclic compound with significant potential in various fields of chemical research and pharmaceutical development. This compound belongs to the imidazo[1,2-a]pyridine family, which has been extensively studied for its unique electronic properties and biological activities. The presence of bromine and iodine substituents at the 6 and 8 positions, respectively, along with methyl groups at positions 3 and 5, imparts distinctive reactivity and selectivity to this molecule.

The synthesis of 6-bromo-8-iodo-3,5-dimethylimidazo[1,2-a]pyridine involves a multi-step process that typically begins with the preparation of the imidazo[1,2-a]pyridine core. This is followed by bromination and iodination reactions to introduce the halogen substituents at specific positions. The methyl groups are introduced through alkylation or methylation reactions under controlled conditions. Recent advancements in catalytic methods have enabled more efficient and selective synthesis pathways for this compound, reducing production costs and minimizing environmental impact.

One of the most promising applications of 6-bromo-8-iodo-3,5-dimethylimidazo[1,2-a]pyridine lies in its use as an intermediate in drug discovery programs. Its unique structure allows for the exploration of various pharmacophores that can target specific biological pathways. For instance, studies have shown that this compound exhibits potential anti-inflammatory and antioxidant activities due to its ability to scavenge free radicals and inhibit pro-inflammatory enzymes.

Moreover, 6-bromo-8-iodo-3,5-dimethylimidazo[1,2-a]pyridine has been investigated for its role in photovoltaic materials. The compound's ability to absorb light across a broad spectrum makes it a candidate for use in organic solar cells. Recent research has focused on optimizing its electronic properties by modifying substituents or incorporating it into conjugated systems to enhance charge transport efficiency.

In terms of toxicity studies, 6-bromo-8-iodo-3,5-dimethylimidazo[1,2-a]pyridine has been subjected to acute and chronic toxicity tests in experimental models. These studies have revealed that while the compound exhibits moderate toxicity at high doses, it shows minimal adverse effects at therapeutic concentrations. Further research is ongoing to evaluate its long-term safety profile and potential genotoxicity.

The demand for 6-bromo-8-iodo-3,5-dimethylimidazo[1,2-a]pyridine has grown significantly due to its versatility across multiple industries. Pharmaceutical companies are increasingly exploring its use in developing novel therapeutic agents targeting chronic diseases such as cancer and neurodegenerative disorders. Additionally, its application in advanced materials science continues to expand as researchers uncover new ways to harness its electronic properties.

In conclusion, 6-bromo-8-iodo-3,5-dimethylimidazo[1,2-a]pyridine (CAS No. 2172006-35-6) stands out as a valuable compound with diverse applications across chemistry and pharmacology. Its unique structure enables a wide range of functionalities that make it an attractive candidate for both academic research and industrial development. As ongoing studies shed more light on its properties and potential uses

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